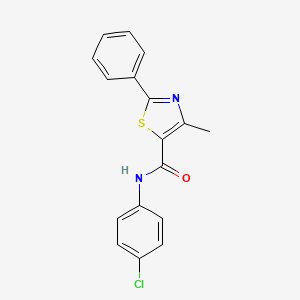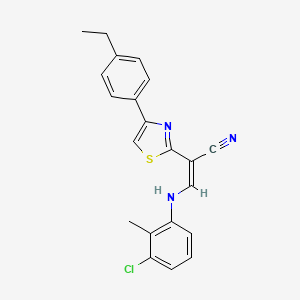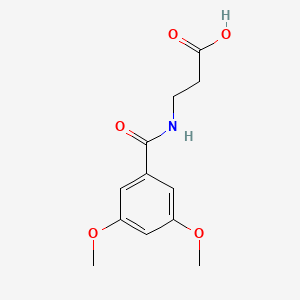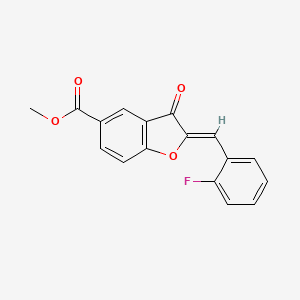
N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the thiazole ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorobenzoyl chloride can react with thioacetamide in the presence of a base such as triethylamine to form the thiazole ring.
-
Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
-
Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiazole intermediate with an appropriate amine, such as 4-chloroaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
-
Biology: : Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
-
Medicine: : Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
-
Industry: : Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-phenyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the methyl group, which may affect its biological activity and chemical properties.
N-(4-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Similar structure but with a methyl group instead of a chlorophenyl group, potentially altering its reactivity and applications.
Uniqueness
N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the methyl group increases its stability and reactivity in chemical reactions. This combination makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-15(16(21)20-14-9-7-13(18)8-10-14)22-17(19-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONJIMAHVWCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)
![2-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2768845.png)
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2768848.png)
![1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2768849.png)
![2-{[3-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2768850.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)

![2-{5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2768856.png)

![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)
![2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2768864.png)
![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)
